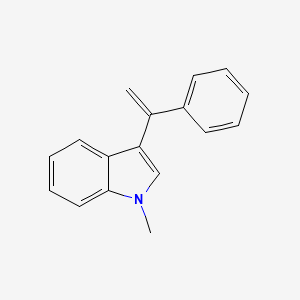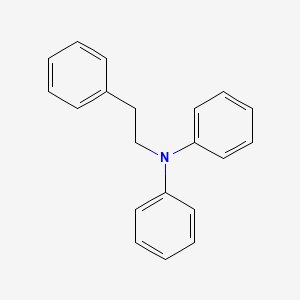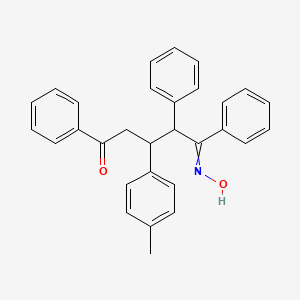
5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group, a methylphenyl group, and three phenyl groups attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by the introduction of the hydroxyimino group through oximation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce various amines.
Scientific Research Applications
5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The phenyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxyimino)-N-(4-methylphenyl)acetamide
- 1,4-diazabicyclo[2.2.2]octane (DABCO)
Uniqueness
5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
119760-29-1 |
|---|---|
Molecular Formula |
C30H27NO2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-hydroxyimino-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one |
InChI |
InChI=1S/C30H27NO2/c1-22-17-19-23(20-18-22)27(21-28(32)24-11-5-2-6-12-24)29(25-13-7-3-8-14-25)30(31-33)26-15-9-4-10-16-26/h2-20,27,29,33H,21H2,1H3 |
InChI Key |
GEBNHFGYZZTWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)C(=NO)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


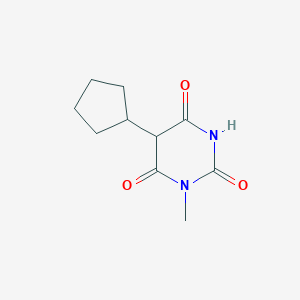
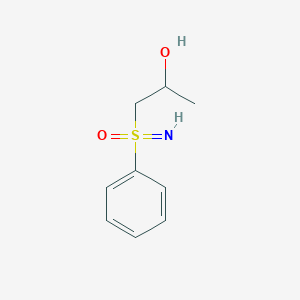
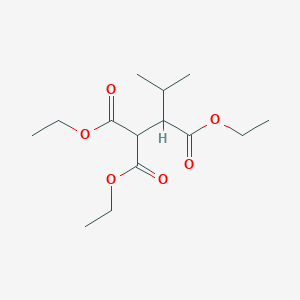

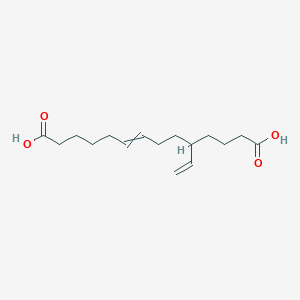
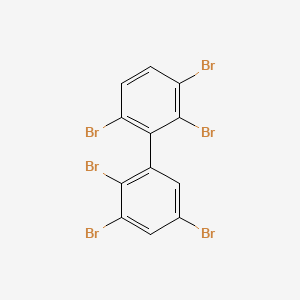

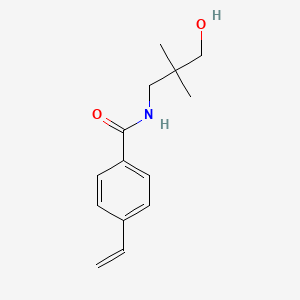
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
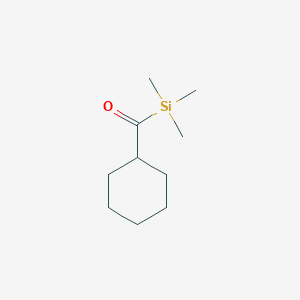
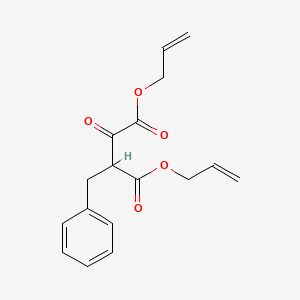
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
